![molecular formula C15H17N3O5 B2831831 Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate CAS No. 1286704-68-4](/img/structure/B2831831.png)
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate (referred to as EOPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOPB is a synthetic compound that belongs to the oxadiazole family of compounds. It has been studied for its potential use in medicinal chemistry, specifically as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Novel Urease Inhibitors
Research led by Nazir et al. (2018) focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, which include derivatives similar in structure to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate. These compounds exhibited potent inhibitory activity against the urease enzyme, suggesting their potential as valuable therapeutic agents. The study's in vitro and in silico analyses underline their significance in drug design programs due to their competitive inhibition characteristics and mild cytotoxicity towards cell membranes Nazir et al., 2018.
Synthesis Routes and Reactivity
Elnagdi et al. (1988) explored new synthetic routes to 1,3,4‐oxadiazoles and related compounds, providing foundational knowledge on the reactivity of similar ethyl oxadiazolyl acetates towards a variety of electrophilic reagents. This research contributes to the understanding of the chemical behavior and potential applications of compounds like Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate in synthesizing more complex molecules Elnagdi et al., 1988.
Antidiabetic Agents
Another study by Nazir et al. (2018) on indole-based hybrid oxadiazole scaffolds, including structures related to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate, revealed their potential as antidiabetic agents. These compounds demonstrated significant inhibitory activity against the α-glucosidase enzyme, suggesting their utility in developing new treatments for diabetes. The research highlights the compounds' low cytotoxicity and strong inhibition potential, making them promising candidates for further investigation as antidiabetic medications Nazir et al., 2018.
Antibacterial Properties
Kakanejadifard et al. (2013) synthesized Schiff base compounds structurally related to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate, demonstrating notable antibacterial activities against both gram-positive and gram-negative bacteria. The study underscores the therapeutic potential of such compounds, especially given the growing need for new antimicrobials in the face of antibiotic resistance Kakanejadifard et al., 2013.
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHITPGYOMMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.